N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3S2/c1-30-17-7-8-18(19(13-17)31-2)24-20(29)14-32-22-26-25-21(33-22)28-11-9-27(10-12-28)16-5-3-15(23)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKPQOSVLIPBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves a multi-step process:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the piperazine ring is introduced. This is often done by reacting the thiadiazole intermediate with 4-(4-fluorophenyl)piperazine in the presence of a suitable base.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity through inhibition or activation. The pathways involved can vary depending on the specific biological context but often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiadiazole Substituents: Target Compound: 5-position has 4-(4-fluorophenyl)piperazine. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazinyl]acetamide (): Ethyl group at thiadiazole-5-position; molecular weight = 349.428 .
Piperazine and Aromatic Modifications
Thioacetamide Linker Variations
Antimicrobial Activity
Anticancer Potential
Anti-inflammatory and Analgesic Effects
Physicochemical Properties
*LogP values estimated using ChemDraw.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a thiol-containing 1,3,4-thiadiazole intermediate and a chloroacetamide derivative. For example:
- Step 1: React 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base.
- Step 2: Reflux in ethanol or DMF for 4–6 hours to achieve coupling.
- Step 3: Purify via recrystallization (ethanol/water mixture) to obtain a yield of ~70–80% .
Optimization Tips: - Adjust stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) to minimize unreacted starting material.
- Use anhydrous solvents to avoid hydrolysis of intermediates.
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- IR Spectroscopy: Confirm presence of key functional groups (e.g., C=O at ~1680–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR: Use H NMR to verify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and piperazine protons (δ 2.5–3.5 ppm). C NMR should show carbonyl carbons at ~165–170 ppm .
- Mass Spectrometry: ESI-MS or GC-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 515.6 g/mol) .
Example Data Table:
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| IR | 1685 cm⁻¹ (C=O) | |
| H NMR | δ 3.8 ppm (OCH₃) | |
| GC-MS | m/z 515.6 ([M+H]⁺) |
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. Strategies include:
- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with varying substituents. For example, replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety increased cytotoxicity by 30% in one study .
- Molecular Docking: Model interactions with targets like VEGFR-2 or BRAF kinase to rationalize activity differences .
Q. What computational approaches are used to study target binding and pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with COX-1/2 or kinases) to assess binding stability .
- ADMET Prediction: Use tools like SwissADME to predict logP (~3.5), bioavailability (≥70%), and blood-brain barrier permeability (low) .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can synthetic byproducts or impurities be identified and minimized?
Methodological Answer:
- HPLC-PDA: Monitor reactions in real-time; common impurities include unreacted thiol (~5% if stoichiometry is suboptimal) .
- Recrystallization Optimization: Use mixed solvents (e.g., DMSO/water) to remove polar byproducts .
- Mass-Tagged Intermediates: Introduce isotopic labels to trace side reactions during synthesis .
Q. What strategies improve the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use PEG-400/water (1:1 v/v) to achieve solubility ≥1 mg/mL .
- Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility by 3-fold .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
Data Contradiction Analysis Example
Issue: Discrepancies in reported IC₅₀ values against MCF-7 cells (12 µM vs. 25 µM).
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
